molecular formula C10H9NO3 B12858975 Methyl 4-aminobenzofuran-3-carboxylate

Methyl 4-aminobenzofuran-3-carboxylate

Cat. No.: B12858975
M. Wt: 191.18 g/mol
InChI Key: LTHOWSNDAGMYLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminophenol with methyl 3-bromopropionate under basic conditions, followed by cyclization to form the benzofuran ring . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitrobenzofuran derivatives.

    Reduction: Benzofuran alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Methyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-aminobenzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anti-tumor activity may be attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Methyl 4-hydroxybenzofuran-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 4-nitrobenzofuran-3-carboxylate: Similar structure but with a nitro group instead of an amino group.

Uniqueness: Methyl 4-aminobenzofuran-3-carboxylate is unique due to its amino group, which imparts specific biological activities not observed in its hydroxyl or nitro analogs. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,11H2,1H3

InChI Key

LTHOWSNDAGMYLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=CC=CC(=C21)N

Origin of Product

United States

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